4-hexylphenyl diphenyl phosphate

Description

BenchChem offers high-quality 4-hexylphenyl diphenyl phosphate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-hexylphenyl diphenyl phosphate including the price, delivery time, and more detailed information at info@benchchem.com.

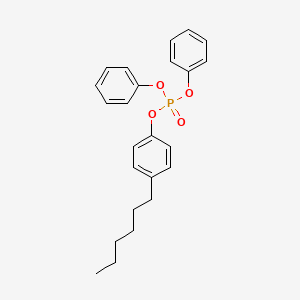

Structure

3D Structure

Properties

IUPAC Name |

(4-hexylphenyl) diphenyl phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27O4P/c1-2-3-4-7-12-21-17-19-24(20-18-21)28-29(25,26-22-13-8-5-9-14-22)27-23-15-10-6-11-16-23/h5-6,8-11,13-20H,2-4,7,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHEFBWFSFKJWBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=CC=C(C=C1)OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27O4P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8074075 | |

| Record name | Diphenyl p-hexylphenyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8074075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64532-96-3, 69682-29-7 | |

| Record name | 4-Hexylphenyl diphenyl phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64532-96-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphoric acid, 4-hexylphenyl diphenyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064532963 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid, hexylphenyl diphenyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069682297 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphenyl p-hexylphenyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8074075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Hexylphenyl Diphenyl Phosphate (CAS 64532-96-3): Technical Profile for Toxicology & Material Safety

[1]

Executive Summary & Strategic Relevance

4-Hexylphenyl diphenyl phosphate (CAS 64532-96-3) is a specialized organophosphate ester (OPE) utilized primarily as a flame retardant and plasticizer in engineered polymers (PVC, Polyurethane).[1]

For the drug development and medical device sectors, this compound is not a therapeutic target but a Critical Process Impurity and Leachable/Extractable (L&E) concern. With the phase-out of brominated flame retardants (PBDEs), organophosphates have become ubiquitous in the supply chain.[2]

Why this matters to Drug Development:

-

Leachables Risk: It migrates from single-use bioprocessing bags, tubing, and medical packaging into drug formulations, potentially compromising biologic stability.[1]

-

Toxicology Screening: It is an analogue of Triphenyl Phosphate (TPHP), a known endocrine disruptor. Safety assessments for medical devices (ISO 10993) require rigorous quantification of such esters.

-

Metabolic Fate: In vivo, it metabolizes to Diphenyl Phosphate (DPHP) , a bioactive toxicant linked to mitochondrial dysfunction and cardiotoxicity.

Physicochemical Properties[3][4][5][6][7][8]

The lipophilicity of 4-hexylphenyl diphenyl phosphate drives its high membrane permeability and bioaccumulation potential.

Table 1: Core Physicochemical Data

| Property | Value / Description | Significance in Protocol Design |

| Molecular Formula | Basis for Mass Spec identification.[1] | |

| Molecular Weight | 410.44 g/mol | Monoisotopic mass for LC-MS targeting.[1] |

| Physical State | Viscous Liquid (at 20°C) | Difficult to handle; requires volumetric dilution in solvent. |

| Predicted LogP | ~7.6 | High Lipophilicity. Requires non-polar solvents (Hexane, Toluene) for extraction. |

| Solubility | Water: <0.1 mg/L; Soluble in MeOH, ACN, Toluene | Incompatible with aqueous buffers; requires organic quench. |

| Boiling Point | >400°C (Predicted) | Low volatility; amenable to GC-MS but requires high-temp columns.[1] |

Synthesis & Manufacturing Causality

Understanding the synthesis is crucial for identifying impurity profiles (e.g., residual phenol or chlorophosphates) during quality control.

Validated Synthetic Route: The Phosphorochloridate Method

The most robust synthesis avoids the random transesterification of triphenyl phosphate, which yields complex mixtures. Instead, a stepwise nucleophilic substitution is employed.

Protocol Logic:

-

Step 1: Reaction of Phosphorus Oxychloride (

) with Phenol to form Diphenyl Chlorophosphate.[1] This controls the stoichiometry to ensure two phenyl rings are attached. -

Step 2: Reaction of the intermediate with 4-Hexylphenol.[1] The hexyl chain provides steric bulk and plasticizing properties.

DOT Diagram 1: Synthesis Workflow

Caption: Stepwise synthesis ensuring structural specificity. The intermediate Diphenyl Chlorophosphate is the critical quality control checkpoint.

Analytical Characterization & Detection

For researchers detecting this compound in biological matrices or plastic extracts, specificity is paramount due to the presence of structural isomers.

LC-MS/MS Method (Preferred for Biologicals)[1]

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8µm).

-

Mobile Phase: A: Water + 0.1% Formic Acid; B: Methanol + 0.1% Formic Acid.[1]

-

Gradient: 60% B to 100% B over 8 minutes. (High organic hold required to elute lipophilic parent).

-

Ionization: ESI Positive mode (

, m/z 411.2). -

Transitions (MRM):

-

411.2

251.0 (Diphenyl phosphate fragment) - Quantifier -

411.2

77.0 (Phenyl cation) - Qualifier[1]

-

GC-MS Method (Preferred for Material Extracts)[1]

-

Injector: 280°C, Splitless.

-

Column: 5% Phenyl Methyl Siloxane (DB-5ms).[1]

-

Temp Program: 80°C (1 min)

20°C/min -

Note: Derivatization is not required, but system carryover is common due to the "sticky" nature of the phosphate ester.

Toxicology & Metabolic Fate (The Drug Development Angle)

This section addresses the safety profile required for Investigational New Drug (IND) applications if this compound is identified as a leachable.

Metabolic Activation

Like its analogue TPHP, 4-hexylphenyl diphenyl phosphate is not the terminal toxicant.[1] It undergoes hydrolysis by hepatic carboxylesterases (CES1) to form Diphenyl Phosphate (DPHP) .

-

Bioactivity: DPHP is water-soluble, systemic, and has been linked to cardiac developmental toxicity in zebrafish models (edema, heart looping defects).

Adverse Outcome Pathway (AOP)

The toxicity profile is driven by the "Organophosphate Ester" class effect.

DOT Diagram 2: Metabolic & Toxicological Pathway [1]

Caption: The Adverse Outcome Pathway highlights DPHP as the bioactive driver of toxicity, necessitating metabolite monitoring in safety studies.[1]

Experimental Protocol: In Vitro Hydrolysis Assay

To verify metabolic stability in a drug discovery setting:

-

System: Human Liver Microsomes (HLM) or Recombinant CES1.[1]

-

Substrate: 1 µM 4-hexylphenyl diphenyl phosphate.

-

Incubation: 37°C in Tris-HCl buffer (pH 7.4).

-

Stop Solution: Ice-cold Acetonitrile (precipitates proteins).[1]

-

Readout: Monitor disappearance of Parent (m/z 411) and appearance of DPHP (m/z 249 in Negative Mode).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 112292, 4-hexylphenyl diphenyl phosphate.[1] Retrieved from [Link]

-

Mitchell, C. A., et al. (2019). Diphenyl Phosphate-Induced Toxicity During Embryonic Development.[1][4] Environmental Science & Technology.[1][5] (Demonstrates DPHP toxicity mechanism). Retrieved from [Link]

-

European Chemicals Agency (ECHA). Substance Information: Organophosphate Flame Retardants.[1][6] (Regulatory context for substitution).[1] Retrieved from [Link]

-

Ballesteros-Gómez, A., et al. (2015). Analysis of phthalate esters and organophosphate flame retardants in indoor dust.[1] (Analytical methodology basis). Retrieved from [Link]

Sources

- 1. Diphenyl phosphate synthesis - chemicalbook [chemicalbook.com]

- 2. Frontiers | Urinary levels of organophosphate flame retardants metabolites in a young population from Southern Taiwan and potential health effects [frontiersin.org]

- 3. Diphenyl Phosphate: Toxicity, Bioaccumulation & Association with Thyroid Function_Chemicalbook [chemicalbook.com]

- 4. Diphenyl Phosphate-Induced Toxicity During Embryonic Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. usrtk.org [usrtk.org]

- 6. All you need to know about Organophosphate Flame Retardants - PFI Fareast (Hong Kong) Co. Ltd. [pfi.hk]

Novel alkylphenyl diphenyl phosphate flame retardants

An In-Depth Technical Guide to Novel Alkylphenyl Diphenyl Phosphate Flame Retardants

Abstract

As global regulations increasingly restrict the use of halogenated flame retardants due to environmental and health concerns, the demand for effective and safer alternatives has surged.[1][2][3] Organophosphate flame retardants (OPFRs) have emerged as a prominent replacement, with novel alkylphenyl diphenyl phosphates representing a significant advancement in this class.[4] These compounds offer a unique balance of flame retardancy, plasticization, and compatibility with a wide range of polymer systems. This guide provides a comprehensive technical overview of novel alkylphenyl diphenyl phosphates, detailing their mechanism of action, synthesis protocols, performance characterization, and toxicological profile. It is intended for researchers, material scientists, and product development professionals seeking to leverage these advanced additives to enhance fire safety in modern materials.

Introduction: The Shift to Halogen-Free Fire Safety

For decades, organohalogen compounds, particularly polybrominated diphenyl ethers (PBDEs), were the industry standard for imparting fire resistance to polymeric materials.[2][5] However, their environmental persistence, bioaccumulation, and association with adverse health effects have led to widespread regulatory bans and phase-outs.[1][5] This paradigm shift has catalyzed intensive research into halogen-free alternatives, with organophosphorus compounds emerging as a leading technology.[2][6]

Among these, alkylphenyl diphenyl phosphates—such as isopropylphenyl diphenyl phosphate and tert-butylphenyl diphenyl phosphate—are gaining traction.[7] These "novel" variants are distinguished by the strategic incorporation of alkyl groups onto the phenyl rings. This molecular modification allows for the fine-tuning of critical properties, including thermal stability, volatility, and miscibility with host polymers, overcoming some limitations of traditional OPFRs like triphenyl phosphate (TPP).[7]

Core Principles: The Dual Mechanism of Phosphorus Flame Retardancy

The efficacy of alkylphenyl diphenyl phosphates stems from their ability to interrupt the combustion cycle in both the condensed (solid) phase and the gas phase. This dual-action mechanism is a hallmark of phosphorus-based flame retardants and is critical to their performance.[4][6]

-

Condensed-Phase Action: Upon heating, the phosphate esters decompose to form phosphoric acid and polyphosphoric acid derivatives.[4][8][9] These acidic species act as catalysts, promoting the dehydration of the polymer matrix.[6][8] This process encourages cross-linking and the formation of a stable, insulating layer of carbonaceous char on the material's surface.[10][11][12] This char layer serves two purposes: it acts as a physical barrier, shielding the underlying polymer from heat and oxygen, and it reduces the release of flammable volatile compounds that would otherwise fuel the fire.[4][13]

-

Gas-Phase Action: Simultaneously, the thermal degradation of the OPFR releases volatile, phosphorus-containing radical species (e.g., PO•, HPO₂) into the gas phase (the flame).[4][7] These radicals are highly effective at scavenging the high-energy H• and OH• radicals that are essential for propagating the combustion chain reaction.[8][10] By quenching these key radicals, the flame chemistry is interrupted, leading to a reduction in flame temperature and eventual extinguishment.[6][8]

The interplay between these two phases is a key determinant of a flame retardant's overall efficiency.

Synthesis and Molecular Design

The synthesis of alkylphenyl diphenyl phosphates is typically achieved through a well-established esterification reaction. The causality behind this choice is the high reactivity of phosphorus oxychloride or its derivatives with phenols, allowing for efficient and scalable production.

Experimental Protocol 1: Generalized Synthesis of Isopropylphenyl Diphenyl Phosphate

This protocol describes a representative lab-scale synthesis. The choice of a non-protic solvent like THF prevents unwanted side reactions, while the use of a base is critical to neutralize the HCl byproduct, which would otherwise create an equilibrium and hinder product formation.

-

Reactor Setup: Equip a three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a condenser under an inert argon atmosphere.

-

Charge Reactants: Dissolve alkylated phenol (e.g., 4-isopropylphenol) (1.0 eq) and an acid scavenger such as triethylamine (1.1 eq) in a suitable anhydrous solvent (e.g., tetrahydrofuran, THF).

-

Addition of Phosphorylating Agent: Add diphenyl chlorophosphate (1.0 eq), dissolved in the same solvent, dropwise to the stirred solution at 0-5 °C to control the initial exothermic reaction.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-24 hours to ensure the reaction goes to completion. Progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup:

-

Filter the reaction mixture to remove the triethylamine hydrochloride salt precipitate.

-

Wash the filtrate sequentially with a dilute HCl solution, a saturated sodium bicarbonate solution, and finally with brine to remove any remaining impurities.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

-

Isolation: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: If necessary, purify the product further by vacuum distillation or column chromatography to achieve high purity.

Performance Characterization in Polymer Systems

To validate the efficacy of a novel flame retardant, it must be compounded into a target polymer and subjected to a battery of standardized tests.

Key Analytical Techniques

| Technique | Principle | Key Insights Provided |

| Thermogravimetric Analysis (TGA) | Measures mass loss as a function of temperature in a controlled atmosphere. | Provides data on thermal stability, onset of degradation, and char yield. A higher char yield is indicative of strong condensed-phase action.[14] |

| Limiting Oxygen Index (LOI) | Determines the minimum percentage of oxygen in an O₂/N₂ mixture required to sustain combustion of a sample. | A quantitative measure of flammability. Higher LOI values indicate better flame retardancy.[15] |

| UL-94 Vertical Burn Test | A standardized test where a vertical specimen is subjected to a flame ignition source for a set time. | Provides a classification (V-0, V-1, V-2, or No Rating) based on afterflame time, afterglow time, and dripping behavior. V-0 is the highest rating for plastics.[15] |

| Cone Calorimetry | Measures heat release rate, smoke production, and other combustion parameters when a sample is exposed to a controlled radiant heat source. | Offers comprehensive, real-world fire scenario data, including Peak Heat Release Rate (pHRR) and Total Heat Release (THR). Lower values are desirable.[13] |

Experimental Protocol 2: UL-94 Vertical Burn Test

This protocol is a self-validating system for assessing fire performance according to the UL-94 standard. Each step is designed to ensure reproducibility and a clear, classifiable outcome.

-

Sample Preparation: Prepare test specimens by melt-compounding the polymer with the desired weight percentage (e.g., 5-15 wt%) of the alkylphenyl diphenyl phosphate flame retardant. Injection mold the compound into standard bars (typically 125 mm x 13 mm x 3.2 mm). Condition the bars for at least 48 hours at 23 °C and 50% relative humidity.

-

Apparatus Setup: Place a single specimen vertically in a clamp within a draft-free test chamber. Place a layer of dry absorbent surgical cotton 300 mm below the specimen.

-

First Flame Application: Apply a calibrated blue flame (20 mm high) to the center of the bottom edge of the specimen for 10 seconds.

-

First Observation: Remove the flame and record the afterflame time (t1).

-

Second Flame Application: Immediately after the flame ceases, re-apply the burner flame for another 10 seconds.

-

Second Observation: Remove the flame and record the second afterflame time (t2) and the afterglow time (t3).

-

Data Interpretation: Record whether any flaming drips ignited the cotton below. Test a set of five specimens and classify according to the UL-94 criteria. For a V-0 rating, no single burn time can exceed 10 seconds, the total burn time for 5 samples cannot exceed 50 seconds, and no drips can ignite the cotton.

Illustrative Performance Data

The following table summarizes typical results for a polycarbonate/ABS (PC/ABS) blend, a common application for these flame retardants.[12]

| Formulation | LOI (%) | UL-94 Rating (3.2 mm) | Peak Heat Release Rate (kW/m²) |

| Pure PC/ABS | 23.5 | No Rating | ~650 |

| PC/ABS + 12% TPP | 29.0 | V-1 | ~420 |

| PC/ABS + 12% Isopropylphenyl Diphenyl Phosphate | 35.0 | V-0 | ~310 |

These data illustrate the superior performance of the alkylated variant, which achieves a higher LOI, a top UL-94 rating, and a significant reduction in heat release rate compared to the non-alkylated TPP.

Analytical Methods for Detection and Quantification

With the increasing use of OPFRs, robust analytical methods are required for quality control, environmental monitoring, and regulatory compliance.[16][17] Gas chromatography coupled with mass spectrometry (GC-MS) is the most common and effective technique for this purpose.[18]

The choice of extraction method is critical and depends on the sample matrix.[19] For solid samples like polymers or dust, ultrasonic or microwave-assisted extraction is effective.[16] For aqueous samples, solid-phase extraction (SPE) is the preferred method for concentrating the analytes.[16][17]

Toxicological and Environmental Considerations

A key driver for developing novel OPFRs is the desire for a more favorable environmental and health profile compared to their halogenated predecessors. However, OPFRs are not without concerns. As they are typically used as additive flame retardants (not chemically bonded to the polymer), they can leach from products into the environment over time.[18][20]

-

Environmental Fate: Studies have detected various OPFRs, including alkylated versions like 2-ethylhexyl diphenyl phosphate (EHDPP), in environmental media such as water, soil, and dust.[3][21] While many OPFRs are less persistent than PBDEs, their continuous release can lead to pseudo-persistence in the environment.[22]

-

Health Effects: There is growing evidence associating some OPFRs with potential adverse health outcomes, including endocrine disruption, neurotoxicity, and reproductive toxicity.[5][20][23] For example, TPP has been identified as a potential endocrine disruptor.[24] Research into the specific toxicology of novel alkylphenyl diphenyl phosphates is ongoing, but it is a critical area of evaluation for any new commercial flame retardant.[21] The development of bio-based and oligomeric flame retardants, which have lower migration potential, is a promising future direction to mitigate these risks.[2][25]

Conclusion and Future Outlook

represent a significant and commercially important class of halogen-free fire safety solutions. Their dual-action mechanism, combined with the ability to tune physical properties through molecular design, makes them highly effective and versatile additives for a range of polymers. They offer clear performance advantages over traditional OPFRs in many applications.

However, the field must continue to advance with a strong emphasis on safety and sustainability. Future research will focus on:

-

Structure-Toxicity Relationships: A deeper understanding of how modifications to the alkyl group affect toxicological endpoints to guide the design of inherently safer molecules.

-

Bio-Based Feedstocks: Synthesizing these phosphates from renewable, bio-based sources to improve their lifecycle sustainability.[2][25]

-

Polymeric/Reactive FRs: Developing oligomeric or reactive versions of these flame retardants that can be permanently bound into the polymer backbone, eliminating concerns about leaching and environmental exposure.

By integrating performance, safety, and sustainability, the next generation of phosphorus flame retardants can meet the demanding fire safety standards of modern society without compromising environmental or human health.

References

- The development and application of contemporary phosphorus flame retardants: a review. (2025, April 3).

-

Schartel, B. (n.d.). Phosphorus-based Flame Retardancy Mechanisms—Old Hat or a Starting Point for Future Development? - PMC. National Center for Biotechnology Information. [Link]

-

The mechanism of action of phosphate ester flame retardants - Baozhuan New Material. (2025, June 13). Baozhuan New Material. [Link]

-

Phosphates in Flame Retardant Systems: Mechanisms and Benefits - Decachem. (2026, February 13). Decachem. [Link]

-

Howell, B. A. (2022, November 15). Thermal Degradation of Organophosphorus Flame Retardants. PubMed. [Link]

-

O'Meachair, M. (2025, August 10). Mechanisms of action of phosphorus based flame retardants in acrylic polymers. Society of Chemical Industry. [Link]

-

Hinterreiter, A., et al. (2019, April 23). Systematically Controlled Decomposition Mechanism in Phosphorus Flame Retardants by Precise Molecular Architecture: P–O vs P–N. ACS Applied Polymer Materials. [Link]

-

Howell, B. A. (2022, November 15). Thermal Degradation of Organophosphorus Flame Retardants. MDPI. [Link]

-

Oluseyi, T., et al. (2022, January 17). Spatiotemporal Distribution and Analysis of Organophosphate Flame Retardants in the Environmental Systems: A Review. Semantic Scholar. [Link]

-

Mark, L. (2022, July 15). An Overview: Organophosphate Flame Retardants in the Atmosphere. Aerosol and Air Quality Research. [Link]

-

Howell, B. A. (2024, November 1). Flame retardants of the future: biobased, organophosphorus, reactive or oligomeric - PMC. National Center for Biotechnology Information. [Link]

-

Novel Aryl Phosphate for Improving Fire Safety and Mechanical Properties of Epoxy Resins. (2024, October 30). MDPI. [Link]

-

THE IDENTIFICATION AND QUANTIFICATION OF ORGANOPHOSPHATE FLAME RETARDANTS IN RAW MATERIALS UTILIZED IN POLYURETHANE PRODUCTION. (n.d.). Digital Commons@Kennesaw State. [Link]

-

Teo, T. L., et al. (2025, August 6). Analysis of organophosphate flame retardants and plasticisers in water by isotope dilution gas chromatography-electron ionisation tandem mass spectrometry. ResearchGate. [Link]

-

Global Trends and Hotspots in Research on the Health Risks of Organophosphate Flame Retardants: A Bibliometric and Visual Analysis. (2024, May 27). MDPI. [Link]

-

Zhao, Y., et al. (2024, January 8). Bringing the emerging organophosphate flame retardants (eOPFRs) into view: A hidden ecological and human health threat. PubMed. [Link]

-

Weil, E. D. (n.d.). (PDF) Flame Retardants, Phosphorus. ResearchGate. [Link]

-

Lahe, O., et al. (2023, December 1). Highly efficient multifunctional mono-component flame retardants comprising of sulfenamide and phosphate moieties for polypropylene. ScienceDirect. [Link]

-

[Research progress on pollution status and toxic effects of organophosphorus flame retardants 2-ethylhexyl diphenyl phosphate]. (2024, March 20). PubMed. [Link]

-

Triphenyl phosphate (TPP) - Biomonitoring California. (n.d.). Biomonitoring California. [Link]

-

Current status of flame retardants: environmental pollution and health risks. (2025, March 5). Environmental Science and Ecotechnology. [Link]

-

Triphenyl phosphate and diphenyl phosphate - Evaluation statement - 26 June 2023. (2023, June 26). Australian Industrial Chemicals Introduction Scheme (AICIS). [Link]

-

Flame Retardants. (n.d.). Collaborative for Health & Environment. [Link]

-

Yang, R., et al. (2012, August 20). Design, synthesis, and application of novel flame retardants derived from biomass. BioResources. [Link]

-

Synthesis of Polyphosphate Flame Retardant Bisphenol AP Bis(Diphenyl Phosphate) and Its Application in Polycarbonate/Acrylonitrile-Butadiene-Styrene. (2024, November 21). MDPI. [Link]

-

Synthesis of Polyphosphate Flame Retardant Bisphenol AP Bis(Diphenyl Phosphate) and Its Application in Polycarbonate/Acrylonitrile-Butadiene-Styrene - PMC. (2024, November 21). National Center for Biotechnology Information. [Link]

Sources

- 1. aaqr.org [aaqr.org]

- 2. Flame retardants of the future: biobased, organophosphorus, reactive or oligomeric - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Current status of flame retardants: environmental pollution and health risks [hjgcjsxb.org.cn]

- 4. Frontiers | The development and application of contemporary phosphorus flame retardants: a review [frontiersin.org]

- 5. Flame Retardants — Collaborative for Health & Environment [healthandenvironment.org]

- 6. Phosphorus-based Flame Retardancy Mechanisms—Old Hat or a Starting Point for Future Development? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Phosphates in Flame Retardant Systems: Mechanisms and Benefits [decachem.com]

- 9. mdpi.com [mdpi.com]

- 10. additivebz.com [additivebz.com]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis of Polyphosphate Flame Retardant Bisphenol AP Bis(Diphenyl Phosphate) and Its Application in Polycarbonate/Acrylonitrile-Butadiene-Styrene - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. mdpi.com [mdpi.com]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. researchgate.net [researchgate.net]

- 18. digitalcommons.kennesaw.edu [digitalcommons.kennesaw.edu]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. mdpi.com [mdpi.com]

- 21. [Research progress on pollution status and toxic effects of organophosphorus flame retardants 2-ethylhexyl diphenyl phosphate] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 23. Bringing the emerging organophosphate flame retardants (eOPFRs) into view: A hidden ecological and human health threat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. biomonitoring.ca.gov [biomonitoring.ca.gov]

- 25. Design, synthesis, and application of novel flame retardants derived from biomass :: BioResources [bioresources.cnr.ncsu.edu]

Physical Properties & Biocompatibility Profile of Long-Chain Alkyl Aryl Phosphates

Content Type: Technical Whitepaper Audience: Pharmaceutical Scientists, Toxicologists, and Material Qualification Engineers Focus: Physicochemical characterization, leaching kinetics, and metabolic fate in the context of pharmaceutical manufacturing and medical device compatibility.

Executive Summary: The Intersection of Materials and Medicine

Long-chain alkyl aryl phosphates (AAP)—exemplified by 2-ethylhexyl diphenyl phosphate and isodecyl diphenyl phosphate —occupy a critical niche in the pharmaceutical supply chain. While rarely used as Active Pharmaceutical Ingredients (APIs), they are ubiquitous as functional plasticizers in medical-grade polyvinyl chloride (PVC), tubing, blood bags, and Single-Use Systems (SUS) for biologics manufacturing.

For the drug development professional, understanding the physical properties of AAPs is not about synthesis; it is about risk mitigation . The physicochemical profile of these molecules dictates their migration potential (leaching) into drug products, their interaction with lipid-based formulations, and their subsequent metabolic hydrolysis in vivo. This guide synthesizes the rheological, thermodynamic, and solubility data required to model these interactions accurately.

Molecular Architecture & Synthesis Logic

The "Alkyl Aryl" designation implies a hybrid structure designed to balance two opposing forces:

-

Aryl Groups (Phenyl): Provide thermal stability, flame retardancy, and hydrolytic resistance.

-

Long-Chain Alkyl Groups (C8–C10): Provide flexibility (plasticization), low-temperature performance, and hydrophobicity.

Synthesis Pathway

The synthesis typically involves the controlled phosphorylation of phenol and long-chain alcohols (e.g., 2-ethylhexanol). The reaction is driven by nucleophilic substitution on phosphoryl chloride (

Figure 1: Stepwise synthesis of alkyl diphenyl phosphates. The ratio of aryl to alkyl reagents determines the final viscosity and plasticizing efficiency.

Physicochemical Profile

The following data aggregates commercially relevant specifications for the two most common pharmaceutical-grade AAPs.

Table 1: Comparative Physical Properties

| Property | 2-Ethylhexyl Diphenyl Phosphate | Isodecyl Diphenyl Phosphate | Relevance to Pharma |

| CAS Number | 1241-94-7 | 29761-21-5 | Regulatory filing (DMF/IND) |

| Molecular Weight | 362.40 g/mol | 390.45 g/mol | Permeation modeling |

| Physical State | Clear, oily liquid | Clear, viscous liquid | Visual inspection of extracts |

| Density (25°C) | 1.080 – 1.090 g/cm³ | 1.070 – 1.080 g/cm³ | Process engineering |

| Viscosity (25°C) | 16.4 cP (mPa·s) | 22 – 30 cP (mPa·s) | Flow rates in tubing extrusion |

| Boiling Point | 375°C (atm) / 220°C (4 mmHg) | >245°C (decomposes) | Autoclave stability |

| Flash Point | 224°C (Open Cup) | >200°C | Safety in hot-melt extrusion |

| Pour Point | -54°C | <-50°C | Cold-chain storage resilience |

| LogP (Oct/Water) | 5.73 | 5.44 – 6.11 | Critical: Lipophilicity/Leaching |

| Water Solubility | < 2 mg/L | < 0.1 mg/L | Aqueous extraction efficiency |

Expert Insight: The high LogP (>5) indicates these compounds are extremely lipophilic. In drug development, this signals a high risk of migration into lipid-based formulations (e.g., propofol, liposomes) or surfactant-containing biologics (Polysorbate 80). They will not leach significantly into saline or pure water buffers.

Hydrolytic Stability & Metabolic Fate

For toxicologists, the physical property of "hydrolytic stability" translates directly to bioavailability and toxicity. AAPs are relatively stable at neutral pH (shelf-life) but susceptible to enzymatic hydrolysis in vivo.

Mechanism of Degradation

Unlike simple alkyl phosphates, the aryl-phosphate bond is more resistant to spontaneous hydrolysis but susceptible to specific esterases.

-

Phase I: Rapid cleavage of the alkyl chain (if linear) or oxidative dealkylation.

-

Phase II: Hydrolysis of phenyl groups by phosphodiesterases.

Figure 2: Metabolic hydrolysis pathway. The formation of diphenyl phosphate (DPHP) is often used as a biomarker for exposure.

Analytical Characterization Workflow

Validating the presence of AAPs in a drug product (Extractables & Leachables study) requires a protocol that overcomes their high boiling points and lipophilicity.

Protocol: Trace Analysis via GC-MS

Objective: Quantify AAP leachables at ppb levels in a protein solution.

-

Liquid-Liquid Extraction (LLE):

-

Solvent: Dichloromethane or Hexane (Matches the LogP ~5.7 of the analyte).

-

Rationale: AAPs partition poorly into polar solvents; non-polar extraction is mandatory.

-

-

Derivatization (Optional but Recommended):

-

While AAPs are volatile enough for GC, peak tailing can occur due to the phosphate group.

-

Method: No derivatization usually needed for triesters; required if hydrolysis products (diesters) are being targeted (methylation via diazomethane).

-

-

Gas Chromatography Parameters:

-

Column: 5% Phenyl Polysiloxane (e.g., DB-5ms).

-

Injector Temp: 280°C (Must be high due to 375°C boiling point).

-

Carrier Gas: Helium @ 1.2 mL/min.

-

-

Detection: Mass Spectrometry (EI Mode).

-

Target Ions (m/z): 362 (Molecular ion for 2-ethylhexyl), 251 (Diphenyl phosphate fragment).

-

Risk Assessment for Drug Development

When selecting materials containing long-chain alkyl aryl phosphates, consider the "Like Dissolves Like" principle.

-

High Risk Scenarios:

-

Fat emulsions (TPN, Propofol).

-

Oncology drugs with polysorbate/ethanol cosolvents (Taxanes).

-

Blood products (Lipid membranes in RBCs can act as sinks for AAPs).

-

-

Low Risk Scenarios:

-

Lyophilized powders (Solid state).

-

Saline/Dextrose IV solutions (High polarity barrier).

-

Safety Thresholds: Toxicology data suggests low acute toxicity (LD50 > 20g/kg in rats), but chronic exposure concerns focus on potential endocrine disruption or organ accumulation due to the slow clearance of the aryl moieties.

References

-

PubChem. (2025).[1] 2-Ethylhexyl diphenyl phosphate | C20H27O4P.[2] National Library of Medicine. [Link]

-

UK Environment Agency. (2009). Environmental risk evaluation report: 2-Ethylhexyl diphenyl phosphate. [Link]

-

National Toxicology Program. (1992). Isodecyl diphenyl phosphate Chemical Properties. National Institutes of Health. [Link]

-

Ataman Kimya. (2023). 2-Ethylhexyl Diphenyl Phosphate Technical Overview. [Link]

Sources

An In-depth Technical Guide to 4-hexylphenyl diphenyl phosphate: Structure, Properties, and Inferred Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-hexylphenyl diphenyl phosphate, a member of the broader class of organophosphate esters (OPEs). Due to a lack of specific experimental data for this particular molecule in publicly available literature, this document establishes a foundational understanding based on its verified chemical structure from PubChem and supplements this with field-proven insights and data from structurally related OPEs. This approach allows for a scientifically grounded exploration of its potential properties, synthesis, applications, and toxicological profile.

Introduction to 4-hexylphenyl diphenyl phosphate and the Organophosphate Ester Class

Organophosphate esters (OPEs) are a diverse group of chemical compounds widely used as flame retardants, plasticizers, lubricants, and antifoaming agents.[1] Their prevalence has increased significantly following the phase-out of polybrominated diphenyl ethers (PBDEs) due to environmental and health concerns.[2][3] OPEs are generally incorporated into materials as additives rather than being chemically bound, which can lead to their leaching into the environment.[2]

4-hexylphenyl diphenyl phosphate belongs to the aryl-OPE subclass, characterized by aromatic groups attached to the central phosphate moiety. The introduction of an alkyl chain, in this case, a hexyl group, on one of the phenyl rings, suggests a modification intended to influence its physicochemical properties, such as lipophilicity and, consequently, its interaction with biological systems and its performance in various material applications.

Chemical Structure and Physicochemical Properties

The definitive chemical structure of 4-hexylphenyl diphenyl phosphate is available through its PubChem entry, with CID 112292.[4]

Structural Details

The molecule consists of a central phosphate group double-bonded to one oxygen atom and single-bonded to three phenoxy groups. One of these phenyl rings is substituted at the para position with a hexyl group.

DOT Diagram of 4-hexylphenyl diphenyl phosphate Structure

Caption: Chemical structure of 4-hexylphenyl diphenyl phosphate.

Physicochemical Data

The following table summarizes the key physicochemical properties of 4-hexylphenyl diphenyl phosphate, as obtained from its PubChem entry.[4]

| Property | Value | Source |

| Molecular Formula | C24H27O4P | PubChem CID: 112292[4] |

| Molecular Weight | 410.44 g/mol | PubChem CID: 112292[4] |

| Monoisotopic Mass | 410.1647 Da | PubChem CID: 112292[4] |

| CAS Number | 64532-96-3 | BLD Pharm[5] |

| InChI | InChI=1S/C24H27O4P/c1-2-3-4-7-12-21-17-19-24(20-18-21)28-29(25,26-22-13-8-5-9-14-22)27-23-15-10-6-11-16-23/h5-6,8-11,13-20H,2-4,7,12H2,1H3 | PubChem CID: 112292[4] |

| InChIKey | SHEFBWFSFKJWBK-UHFFFAOYSA-N | PubChem CID: 112292[4] |

| SMILES | CCCCCCC1=CC=C(C=C1)OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3 | PubChem CID: 112292[4] |

| Predicted XlogP | 7.6 | PubChem CID: 112292[4] |

Inferred Synthesis and Purification Protocols

Proposed Synthesis Workflow

A plausible synthetic route would involve a two-step process:

-

Formation of Diphenyl Chlorophosphate: This intermediate can be synthesized by reacting phosphorus oxychloride with two equivalents of phenol.

-

Reaction with 4-Hexylphenol: The resulting diphenyl chlorophosphate is then reacted with 4-hexylphenol to yield the final product, 4-hexylphenyl diphenyl phosphate.

This reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.

DOT Diagram of a Plausible Synthesis Workflow

Caption: A proposed two-step synthesis of 4-hexylphenyl diphenyl phosphate.

Purification and Characterization

Purification of the crude product would likely involve standard techniques such as:

-

Washing: To remove any remaining acid and base.

-

Solvent Evaporation: To remove the reaction solvent.

-

Chromatography: Column chromatography would be an effective method for isolating the final product from any unreacted starting materials or byproducts.

Characterization of the purified 4-hexylphenyl diphenyl phosphate would be confirmed using analytical techniques such as:

-

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ³¹P): To confirm the structure and purity.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To assess purity.

Potential Applications Based on Structural Analogs

Based on the known applications of other OPEs, 4-hexylphenyl diphenyl phosphate is likely to be investigated for its utility as a:

-

Flame Retardant: The presence of the phosphate group imparts flame retardant properties. The aromatic rings can contribute to char formation, which acts as a barrier to combustion.[3]

-

Plasticizer: The bulky and somewhat flexible structure, particularly with the hexyl chain, suggests it could be an effective plasticizer, increasing the flexibility and durability of polymers.[7] The hexyl group, in particular, would be expected to enhance its compatibility with various polymer matrices.

Inferred Toxicological Profile and Biological Interactions

The toxicological profile of 4-hexylphenyl diphenyl phosphate has not been specifically determined. However, the toxicity of OPEs as a class has been a subject of extensive research.

General Toxicity of Organophosphate Esters

OPEs are known to have a range of biological effects, and their toxicity can vary significantly based on their specific chemical structure.[8] Studies on various OPEs have indicated potential for:

-

Endocrine Disruption: Some OPEs have been shown to interfere with hormone systems.[9]

-

Neurotoxicity: Certain OPEs can have adverse effects on the nervous system.[10]

-

Developmental and Reproductive Toxicity: Animal studies have suggested that some OPEs can impact development and reproduction.[1]

-

Hepatotoxicity: Some OPEs have been shown to induce oxidative stress and other toxic effects in liver cells.[7][11]

Predicted Bioaccumulation and Metabolism

The high predicted XlogP of 7.6 for 4-hexylphenyl diphenyl phosphate suggests a high degree of lipophilicity.[4] This indicates a potential for bioaccumulation in fatty tissues.

Metabolism of aryl-OPEs typically involves hydrolysis of the phosphate ester bonds, often mediated by cytochrome P450 enzymes, leading to the formation of diphenyl phosphate and the corresponding substituted phenol (in this case, 4-hexylphenol).[12]

DOT Diagram of Inferred Metabolic Pathway

Caption: A plausible metabolic pathway for 4-hexylphenyl diphenyl phosphate.

Conclusion and Future Directions

4-hexylphenyl diphenyl phosphate is a structurally defined organophosphate ester with a high potential for use as a flame retardant and plasticizer. While specific experimental data for this compound remains elusive, a robust framework for understanding its likely properties and behaviors can be constructed by drawing upon the extensive knowledge base of the broader OPE class.

Future research should focus on the experimental validation of the inferred properties presented in this guide. Key areas for investigation include:

-

Definitive Synthesis and Characterization: The development and publication of a detailed, reproducible synthesis protocol and full analytical characterization.

-

Performance Evaluation: Testing its efficacy as a flame retardant and plasticizer in various polymer systems.

-

Toxicological and Environmental Fate Studies: In-depth in vitro and in vivo studies to determine its specific toxicological profile, biodegradability, and potential for environmental accumulation.

Such research is crucial for a comprehensive risk-benefit analysis and to ensure the safe and effective application of this and other novel OPEs in industrial and consumer products.

References

-

Synthesis of diaryl phosphates using phytic acid as a phosphorus source. (2026, January 31). Beilstein Journal of Organic Chemistry.

-

Stapleton, H. M., & van den Eede, N. (2019). Organophosphate Esters: Are These Flame Retardants & Plasticizers affecting Children's Health?. Current Environmental Health Reports.

-

An Overview: Organophosphate Flame Retardants in the Atmosphere. (2022, July 15). Aerosol and Air Quality Research.

-

PubChem. (n.d.). 4-hexylphenyl diphenyl phosphate. PubChemLite.

-

Li, J., et al. (2024, September 19). Structure-Dependent Distribution, Metabolism, and Toxicity Effects of Alkyl Organophosphate Esters in Lettuce (Lactuca sativa L.). Environmental Science & Technology.

-

Wang, Q., et al. (2023, January 1). Aryl-, halogenated- and alkyl- organophosphate esters induced oxidative stress, endoplasmic reticulum stress and NLRP3 inflammasome activation in HepG2 cells. Environment International.

-

Organophosphate ester flame retardants and plasticizers affect the phenotype and function of HepG2 liver cells. (2024, June 15). Toxicological Sciences.

-

Synthesis of aryl phosphates based on pyrimidine and triazine scaffolds. (2010, January 15). European Journal of Medicinal Chemistry.

-

A comprehensive and quantitative comparison of organophosphate esters: Characteristics, applications, environmental occurrence, toxicity, and health risks. (2024, September 28). Critical Reviews in Environmental Science and Technology.

-

Elucidating the toxicity mechanisms of organophosphate esters by adverse outcome pathway network. (2023, October 21). Archives of Toxicology.

-

BLD Pharm. (n.d.). 4-Hexylphenyl diphenyl phosphate.

-

Organophosphate Esters: Are These Flame Retardants and Plasticizers Affecting Children's Health?. (2019, December 15). The National Research Centre for the Working Environment.

-

New Insights into the Visual Toxicity of Organophosphate Esters: An Integrated Quantitative Adverse Outcome Pathway and Cross-chemical Extrapolation. (2024, December 4). Environmental Science & Technology.

-

Synthesis and Structure of Aryl Phosphorus Compounds. (2025, August 10). ResearchGate.

-

Synthetic Strategy for Aryl(alkynyl)phosphinates by a Three-Component Coupling Reaction Involving Arynes, Phosphites, and Alkynes. (2022, November 7). Organic Letters.

-

Industrial Flame Retardant Solutions: The Role of Organophosphate Esters. (2026, February 14). Ningbo Inno Pharmchem Co., Ltd.

-

Process to prepare alkyl phenyl phosphates. (2010, January 6). European Patent Office.

-

PubChem. (n.d.). [4-[1-(4-Diphenoxyphosphoryloxyphenyl)cyclohexyl]phenyl] diphenyl phosphate.

-

Vermont Department of Health. (n.d.). Ethylhexyl diphenyl phosphate (EHDPP) (CAS 1241-94-7).

-

GOV.UK. (n.d.). Environmental risk evaluation report: Tertbutylphenyl diphenyl phosphate (CAS no. 56803-37-3).

-

Exposome-Explorer. (n.d.). Diphenyl phosphate (DPP) (Compound).

-

ECHA. (n.d.). [No public or meaningful name is available] - Registration Dossier.

-

PubChem. (n.d.). (4-Diphenoxyphosphoryloxyphenyl) diphenyl phosphate.

-

Sheet1. (n.d.). [Spreadsheet of Aryl Phosphate Esters].

-

ECHA. (2025, November 15). Reaction mass of 3-methylphenyl diphenyl... - Substance Information.

Sources

- 1. healthvermont.gov [healthvermont.gov]

- 2. Organophosphate Esters: Are These Flame Retardants & Plasticizers affecting Children’s Health? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aaqr.org [aaqr.org]

- 4. PubChemLite - 4-hexylphenyl diphenyl phosphate (C24H27O4P) [pubchemlite.lcsb.uni.lu]

- 5. 64532-96-3|4-Hexylphenyl diphenyl phosphate|BLD Pharm [bldpharm.com]

- 6. BJOC - Synthesis of diaryl phosphates using phytic acid as a phosphorus source [beilstein-journals.org]

- 7. academic.oup.com [academic.oup.com]

- 8. tandfonline.com [tandfonline.com]

- 9. nfa.elsevierpure.com [nfa.elsevierpure.com]

- 10. Elucidating the toxicity mechanisms of organophosphate esters by adverse outcome pathway network - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Aryl-, halogenated- and alkyl- organophosphate esters induced oxidative stress, endoplasmic reticulum stress and NLRP3 inflammasome activation in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Exposome-Explorer - Diphenyl phosphate (DPP) (Compound) [exposome-explorer.iarc.fr]

Emerging Organophosphate Ester Contaminants in the Environment: A Technical Guide

Executive Summary: The "Regrettable Substitution" Paradigm

The phase-out of polybrominated diphenyl ethers (PBDEs) under the Stockholm Convention precipitated a global surge in the production of organophosphate esters (OPEs). marketed as safer alternatives for flame retardancy and plasticizing. However, recent surveillance data reveals that OPEs have not only achieved ubiquity in environmental matrices but are also evolving.

We are currently witnessing a "second wave" of contamination: Secondary OPEs (SOPEs) . These are not intentionally produced but are formed via the atmospheric oxidation of organophosphite antioxidants (OPAs) used in polymer stabilization. This guide provides a high-level technical synthesis of the physicochemical behavior, analytical challenges, and toxicological mechanisms of these emerging contaminants, tailored for the drug development and environmental safety community.

Chemical Landscape & Physicochemical Properties

OPEs are triesters of phosphoric acid, categorized broadly into three classes based on their side chains: Chlorinated (alkyl) , Non-chlorinated alkyl , and Aryl . Their environmental fate is dictated heavily by their hydrophobicity (

Table 1: Physicochemical Profile of Key Emerging OPEs

| Compound | Abbr. | Type | Log Kow | Water Sol. (mg/L) | Persistence | Key Application |

| Tris(2-chloroethyl) phosphate | TCEP | Chlorinated | 1.44 | 7,000 | High | Rigid PU Foam, Coatings |

| Tris(1-chloro-2-propyl) phosphate | TCPP | Chlorinated | 2.59 | 1,200 | High | Flexible PU Foam (Furniture) |

| Tris(1,3-dichloro-2-propyl) phosphate | TDCIPP | Chlorinated | 3.65 | 7 | Very High | Automotive Fabrics |

| Triphenyl phosphate | TPhP | Aryl | 4.59 | 1.9 | Moderate | PVC Plasticizer, Hydraulic Fluid |

| Tris(2-ethylhexyl) phosphate | TEHP | Alkyl | 9.49 | <0.1 | High | PVC, Cold-resistant rubber |

| Tris(2,4-di-tert-butylphenyl) phosphate | AO168=O | Secondary | >10 | Insoluble | High | Oxidation product of antioxidant Irgafos 168 |

Environmental Fate & Transport

The transport of OPEs is complex due to their semi-volatile nature. Unlike PBDEs, which are lipophilic and bind to solids, lighter OPEs (TCEP, TCPP) are sufficiently water-soluble to undergo long-range transport via oceanic currents, while heavier Aryl-OPEs partition strongly to sediment and dust.

Diagram 1: The OPA-to-OPE Transformation Pathway

This diagram illustrates the novel "indirect" source of OPEs, where antioxidants (OPAs) degrade into OPEs during atmospheric transport.[1]

Caption: Transformation of Organophosphite Antioxidants (OPAs) into Secondary OPEs (SOPEs) via atmospheric oxidation, representing a hidden reservoir of contamination.

Analytical Methodologies: The "Ghost Peak" Challenge

Expert Insight: As an application scientist, the single greatest hurdle in OPE analysis is background contamination . Because OPEs are used in laboratory plastics, piping, and even HPLC PEEK tubing, "ghost peaks" can lead to false positives or elevated baselines.

Critical Protocol: Background Contamination Control

-

Glassware: Bake all glassware at 450°C for 4 hours. Avoid aluminum foil (often coated with plasticizers).

-

Solvents: Use only LC-MS grade solvents; pre-screen batches.

-

Instrument Modification: Install a Contaminant Trap Column (e.g., C18 delay column) between the LC pump and the injector. This delays the system's background OPEs relative to the sample analytes, separating the "ghost" peak from the "true" peak.

Recommended Workflow (Water/Sediment)

-

Spiking: Add isotopically labeled surrogates (e.g.,

-TPhP, -

Extraction:

-

Clean-up:

-

Use Florisil or Aminopropyl (

) cartridges to remove lipids and interfering polar compounds. -

Note: Avoid Alumina if analyzing acid-labile OPEs.

-

-

Detection: LC-MS/MS (ESI+) in Multiple Reaction Monitoring (MRM) mode.

Diagram 2: High-Fidelity Analytical Workflow

Visualizing the separation of background noise from analyte signal.

Caption: Optimized LC-MS/MS workflow featuring a Trap Column to chromatographically resolve system background contamination from sample analytes.

Toxicology & Drug Development Relevance

For drug development professionals, OPEs represent a significant confounding variable in preclinical assays and a potential source of off-target toxicity. Unlike organophosphate pesticides which acutely inhibit Acetylcholinesterase (AChE), OPE flame retardants exhibit non-cholinergic neurotoxicity .[12]

Mechanisms of Action[13]

-

Nuclear Receptor Disruption: TPhP and TDCIPP are potent ligands for:

-

Peroxisome Proliferator-Activated Receptor gamma (PPAR

): Disrupts lipid metabolism and adipogenesis. -

Estrogen Receptor (ER) & Androgen Receptor (AR): Acts as endocrine disruptors.[10][12]

-

Pregnane X Receptor (PXR): Upregulates CYP enzymes, potentially altering the pharmacokinetics of co-administered drugs.

-

-

Neurodevelopmental Toxicity: Disruption of GABAergic and Glutamatergic signaling pathways, leading to behavioral deficits (anxiety, locomotion) in zebrafish and rodent models.

Diagram 3: Adverse Outcome Pathway (AOP)

Mapping the molecular initiating event to the adverse outcome.

Caption: Adverse Outcome Pathway (AOP) for OPEs, linking nuclear receptor binding to neurodevelopmental and metabolic toxicity.

Remediation: Advanced Oxidation Processes (AOPs)

Conventional wastewater treatment (activated sludge) is ineffective for chlorinated OPEs (TCEP, TDCIPP) due to their resistance to biodegradation.

Effective Remediation Strategies:

-

UV/H

O -

Photocatalysis (UV/TiO

): Effective for mineralizing TPhP and TCPP. -

Degradation Hierarchy: Aryl OPEs (fastest) > Alkyl OPEs > Chlorinated OPEs (slowest).

References

-

Li, Z., et al. (2025). Understanding the environmental fate and risks of organophosphate esters: Challenges in linking precursors, parent compounds, and derivatives. Journal of Hazardous Materials. Link

-

Su, G., et al. (2023). Established and emerging organophosphate esters (OPEs) and the expansion of an environmental contamination issue: A review and future directions. Journal of Hazardous Materials. Link

-

Doherty, B.T., et al. (2019). Analysis and Occurrence of Organophosphate Esters in Meats and Fish Consumed in the United States. Journal of Agricultural and Food Chemistry. Link

-

Blum, A., et al. (2019). Organophosphate Ester Flame Retardants: Are They a Regrettable Substitution?. Environmental Science & Technology Letters. Link

-

Klose, A., et al. (2021).[12] Beyond Cholinesterase Inhibition: Developmental Neurotoxicity of Organophosphate Ester Flame Retardants and Plasticizers. Environmental Health Perspectives. Link

-

Nguyen, et al. (2024).[8] Rapid LC-MS/MS quantification of Organophosphate non-specific Metabolites in Hair Using Alkaline Extraction Approach. CDC Stacks. Link

-

Wang, X., et al. (2023).[13] Organophosphate Esters (OPEs) Flame Retardants in Water: A Review of Photocatalysis, Adsorption, and Biological Degradation. Molecules. Link

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. cest2017.gnest.org [cest2017.gnest.org]

- 3. Development and validation of the LC-MS/MS method based on self-made purification column for simultaneous determination of novel organophosphate esters in rice-based products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. canada.ca [canada.ca]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. stacks.cdc.gov [stacks.cdc.gov]

- 9. researchgate.net [researchgate.net]

- 10. Advanced Oxidation Processes of Organic Contaminants - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Analysis and Occurrence of Organophosphate Esters in Meats and Fish Consumed in the United States - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Beyond Cholinesterase Inhibition: Developmental Neurotoxicity of Organophosphate Ester Flame Retardants and Plasticizers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. datasheets.scbt.com [datasheets.scbt.com]

Predictive Toxicology Framework for 4-Hexylphenyl Diphenyl Phosphate (DPHPP)

Executive Summary

As the regulatory landscape shifts away from polybrominated diphenyl ethers (PBDEs), organophosphate esters (OPEs) have become the dominant alternative for flame retardation and plasticization.[1] Among these, 4-hexylphenyl diphenyl phosphate (DPHPP) represents a critical "data-poor" aryl phosphate ester. Structurally analogous to Triphenyl Phosphate (TPHP) but possessing a lipophilic hexyl tail, DPHPP presents a unique toxicological profile that likely bridges the gap between TPHP and the highly hydrophobic 2-ethylhexyl diphenyl phosphate (EHDPP).

This guide provides a rigorous, self-validating framework for predicting the toxicity of DPHPP. By integrating Quantitative Structure-Activity Relationship (QSAR) modeling with molecular docking and Adverse Outcome Pathways (AOPs), we establish a theoretical basis for its potential neurotoxicity, endocrine disruption, and metabolic interference.

Part 1: Physicochemical Profiling & Structural Read-Across

The foundation of any in silico toxicity prediction is an accurate molecular profile. DPHPP (Formula: C₂₄H₂₇O₄P) differs from the well-studied TPHP by the addition of a hexyl chain at the para position of one phenyl ring.

Molecular Descriptors & Lipophilicity

The hexyl chain drastically alters the physicochemical landscape compared to TPHP.

| Property | TPHP (Reference) | DPHPP (Predicted) | Toxicological Implication |

| Molecular Weight | 326.28 g/mol | 410.45 g/mol | Increased steric bulk affects receptor fit. |

| LogKow (Lipophilicity) | ~4.6 | ~6.8 - 7.2 | Critical: High potential for bioaccumulation and crossing the blood-brain barrier. |

| Water Solubility | 1.9 mg/L | < 0.1 mg/L | Drivers persistence in sediment/lipid tissues. |

| H-Bond Acceptors | 4 | 4 | Interaction points for receptor ligand binding domains (LBD). |

Scientific Insight: The increase in LogKow (>5) suggests DPHPP will exhibit Type II narcosis (polar narcosis) baseline toxicity but, more importantly, will have higher affinity for hydrophobic pockets in nuclear receptors (PXR, ERα) than TPHP.

Part 2: Computational Toxicology Workflow (QSAR & ADMET)

To predict acute and chronic endpoints without animal testing, we utilize a consensus modeling approach.

Predictive Workflow Protocol

Do not rely on a single model. Use a "Weight of Evidence" (WoE) approach combining statistical QSAR and expert rule-based systems.

Step-by-Step Protocol:

-

SMILES Generation: CCCCCCC1=CC=C(C=C1)OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3

-

Applicability Domain (AD) Check: Use the OECD QSAR Toolbox. Ensure DPHPP falls within the structural fragment space of the training set (aryl phosphates).

-

Endpoint Prediction:

-

ECOSAR v2.2 (EPA): Class-specific prediction for "Esters, Phosphate".

-

T.E.S.T. (Consensus Method): For rat oral LD50.

-

SwissADME: For blood-brain barrier (BBB) permeation.

-

Visualization: The In Silico Prediction Pipeline

Figure 1: Integrated computational workflow for deriving the toxicity profile of DPHPP from molecular structure.

Part 3: Molecular Initiating Events (Docking & Mechanism)

This section defines the causality of toxicity. Based on structural analogs, DPHPP is predicted to act as an endocrine disruptor and neurotoxicant.

Target 1: Acetylcholinesterase (AChE) Inhibition (Neurotoxicity)

-

Mechanism: Like TPHP, DPHPP can inhibit AChE, leading to synaptic accumulation of acetylcholine.

-

Structural Hypothesis: The bulky hexyl group may cause steric hindrance preventing entry into the AChE active site gorge compared to TPHP.

-

Prediction: Lower acute neurotoxicity than TPHP, but potential for chronic developmental neurotoxicity via non-cholinergic pathways.

Target 2: Nuclear Receptor Binding (Endocrine Disruption)

This is the primary concern for DPHPP.

-

Estrogen Receptor (ERα):

-

Protocol: Dock DPHPP against ERα (PDB ID: 1GWR).

-

Interaction: The phenyl rings engage in

-

-

-

Pregnane X Receptor (PXR):

-

Context: PXR regulates drug metabolism and lipid homeostasis.

-

Prediction: Large, hydrophobic ligands like DPHPP are potent PXR agonists. This leads to the upregulation of CYP3A4 and potential "metabolic disruption" (obesity/hepatic steatosis).

-

Part 4: Adverse Outcome Pathway (AOP) Integration

We map the molecular events to organ-level toxicity using the AOP framework.

AOP Visualization: Endocrine & Metabolic Disruption

Figure 2: Proposed Adverse Outcome Pathway (AOP) linking DPHPP receptor binding to metabolic and reproductive toxicity.

Part 5: Validation Protocols (The "Wet Lab" Check)

To validate the theoretical predictions above, the following experimental assays are required. These are chosen for their high throughput and relevance to the predicted mechanisms.

In Vitro Transactivation Assay (Luciferase Reporter)

-

Purpose: Confirm ER/AR/PXR agonism.

-

Cell Line: HG5LN-GAL4 (for specific receptor transactivation).

-

Protocol:

-

Seed cells in 96-well plates.

-

Expose to DPHPP (0.1 nM – 10 µM) for 24h.

-

Measure luciferase activity.

-

Control: Use TPHP as a reference standard. If DPHPP shows activity at lower concentrations, the "hydrophobic tail hypothesis" is validated.

-

Zebrafish Embryo Toxicity (ZET)

-

Purpose: Assess developmental toxicity and cardiotoxicity (a known phenotype of aryl-OPEs).

-

Endpoint: Pericardial edema and heart rate at 48-72 hpf (hours post-fertilization).

-

Relevance: DPHPP's high LogP suggests high uptake in embryos.

References

-

United States Environmental Protection Agency (EPA). (2024). CompTox Chemicals Dashboard: Organophosphate Esters. Retrieved from [Link]

-

Blum, A., et al. (2019). "Organophosphate Ester Flame Retardants: Are They a Regrettable Substitution?" Environmental Science & Technology Letters. Retrieved from [Link]

-

Su, G., et al. (2014). "In Vitro and In Silico Evaluations of the Nuclear Receptor Binding of Organophosphate Flame Retardants." Environmental Science & Technology. Retrieved from [Link]

-

OECD. (2023). Guidance Document on the Use of Adverse Outcome Pathways in Developing Integrated Approaches to Testing and Assessment (IATA). Series on Testing and Assessment, No. 326. Retrieved from [Link]

-

Kojima, H., et al. (2013). "In vitro endocrine disruption potential of organophosphate flame retardants via human nuclear receptors." Toxicology. Retrieved from [Link]

Sources

The Unseen Workhorse: A Technical Guide to p-Hexylphenyl Diphenyl Phosphate and its Analogs

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

In the vast landscape of organophosphate esters, p-hexylphenyl diphenyl phosphate emerges as a molecule of significant industrial relevance, yet one that often remains in the shadow of its more extensively studied relatives. This technical guide aims to illuminate the core characteristics of p-hexylphenyl diphenyl phosphate, providing a comprehensive resource for researchers, scientists, and professionals in drug development. By synthesizing available data and drawing scientifically sound parallels with its structural analogs, this document offers a deep dive into its chemical identity, properties, synthesis, applications, and potential biological implications.

Chemical Identity and Nomenclature: Deconstructing the Molecule

p-Hexylphenyl diphenyl phosphate, systematically known as 4-hexylphenyl diphenyl phosphate , is an aryl phosphate ester. The "p-" or "para-" designation indicates that the hexyl group is attached to the fourth carbon of the phenyl ring, opposite to the phosphate ester linkage.

A comprehensive list of synonyms and identifiers is crucial for unambiguous identification in research and regulatory contexts.

| Identifier Type | Identifier | Source |

| Systematic Name | 4-Hexylphenyl diphenyl phosphate | IUPAC |

| Common Name | p-hexylphenyl diphenyl phosphate | - |

| CAS Number | 64532-96-3 | [1] |

| Molecular Formula | C24H27O4P | [1] |

| SMILES | CCCCCCC1=CC=C(C=C1)OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3 | [1] |

It is important to distinguish p-hexylphenyl diphenyl phosphate from its isomers (e.g., o-hexylphenyl or m-hexylphenyl diphenyl phosphate) and from commercial mixtures of alkylated triaryl phosphates, which can contain a variety of isomers and alkyl chain lengths. Commercial products like "cresyl diphenyl phosphate" are often mixtures of ortho-, meta-, and para-cresyl diphenyl phosphates[2].

Structural Analogs of Significance

Understanding p-hexylphenyl diphenyl phosphate necessitates a comparative analysis with its close structural relatives. These analogs provide valuable insights into its likely properties and applications.

-

2-Ethylhexyl diphenyl phosphate (EHDPP): A widely used plasticizer and flame retardant[3][4]. Its branched alkyl chain influences its physical properties and biological interactions.

-

Diphenyl Phosphate (DPHP): A primary metabolite of many triaryl phosphates, it is a key biomarker for human exposure[5][6][7].

-

Cresyl Diphenyl Phosphate (CDP): A mixture of isomers used extensively as a flame retardant and plasticizer in various polymers[2].

-

tert-Butylphenyl Diphenyl Phosphate: Another alkylated triaryl phosphate used as a flame retardant, often found in commercial mixtures.

The following diagram illustrates the general chemical structure of p-alkylphenyl diphenyl phosphates, highlighting the key functional groups.

Caption: General structure of p-alkylphenyl diphenyl phosphates.

Physicochemical Properties: A Comparative Overview

| Property | 2-Ethylhexyl Diphenyl Phosphate | Diphenyl Phosphate | Cresyl Diphenyl Phosphate (mixed isomers) | Inferred Properties of p-Hexylphenyl Diphenyl Phosphate |

| Physical State | Liquid | Crystalline Solid | Clear, colorless liquid | Likely a viscous liquid at room temperature |

| Melting Point | -60 °C[4] | 67-71 °C[5][7] | - | Lower than diphenyl phosphate, likely below room temperature |

| Boiling Point | 196 °C[4] | - | - | Higher than 2-ethylhexyl diphenyl phosphate due to the longer alkyl chain |

| Solubility in Water | Insoluble | Slightly soluble | Insoluble | Expected to be practically insoluble in water |

| Log Kow | 5.73 | - | - | High, indicating a high potential for bioaccumulation |

The long hexyl chain in p-hexylphenyl diphenyl phosphate is expected to increase its lipophilicity and decrease its water solubility compared to shorter-chain analogs. This has significant implications for its environmental fate and biological interactions.

Synthesis Strategies: Pathways to Alkylated Triaryl Phosphates

The synthesis of p-hexylphenyl diphenyl phosphate, while not explicitly detailed in readily available literature, can be logically deduced from established methods for preparing similar triaryl phosphates. The general approach involves the phosphorylation of the corresponding phenols.

A common industrial synthesis route for triaryl phosphates involves the reaction of phosphorus oxychloride with a mixture of phenols[6]. For p-hexylphenyl diphenyl phosphate, a two-step process is likely employed to ensure the specific substitution pattern.

Proposed Synthesis Workflow

-

Preparation of Diphenyl Chlorophosphate: This intermediate is synthesized by reacting phosphorus oxychloride with two equivalents of phenol.

-

Esterification with p-Hexylphenol: Diphenyl chlorophosphate is then reacted with p-hexylphenol in the presence of a base (e.g., triethylamine or pyridine) to neutralize the HCl byproduct, yielding the final product.

The following diagram illustrates this proposed synthesis pathway.

Caption: Proposed synthesis of p-hexylphenyl diphenyl phosphate.

Alternative methods, such as the transesterification of triphenyl phosphate with p-hexylphenol catalyzed by sodium phenolate, could also be employed[8].

Industrial and Research Applications: The Versatility of Alkylated Phosphates

The primary industrial applications of long-chain alkylated triaryl phosphates are as flame retardants and plasticizers [9]. The presence of the phosphate group imparts flame retardancy, while the alkyl and phenyl groups provide compatibility with various polymers.

-

Flame Retardant in Polymers: p-Hexylphenyl diphenyl phosphate is likely used in plastics such as PVC, polyurethanes, and in coatings and adhesives to reduce flammability[3]. The hexyl group can enhance its compatibility with the polymer matrix and act as an internal lubricant.

-

Plasticizer: It can be used to increase the flexibility and durability of plastics. In PVC, for example, it can improve performance characteristics.

-

Hydraulic Fluids and Lubricants: Organophosphate esters are used as anti-wear additives in lubricants and as fire-resistant hydraulic fluids[10][11]. The long alkyl chain of p-hexylphenyl diphenyl phosphate would contribute to favorable viscosity and lubricity properties.

-

Research Applications: In a research context, this and similar molecules are valuable for structure-activity relationship studies, particularly in toxicology and materials science. The systematic variation of the alkyl chain length allows for a deeper understanding of how this structural feature influences biological and physical properties[12].

Analytical Methodologies: Identification and Quantification

The analysis of p-hexylphenyl diphenyl phosphate in various matrices (e.g., environmental samples, biological tissues, commercial products) typically involves chromatographic techniques coupled with mass spectrometry.

Experimental Protocol: GC-MS Analysis

Objective: To identify and quantify p-hexylphenyl diphenyl phosphate in a polymer matrix.

Methodology:

-

Sample Preparation:

-

Accurately weigh a known amount of the polymer sample.

-

Perform a solvent extraction using a suitable solvent like dichloromethane or a mixture of hexane and acetone.

-

Use techniques such as Soxhlet extraction or ultrasonic agitation to ensure efficient extraction.

-

Filter the extract and concentrate it to a known volume.

-

An internal standard (e.g., a deuterated analog) should be added before extraction for accurate quantification.

-

-

Gas Chromatography (GC) Conditions:

-

Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).

-

Injector: Splitless mode with an injection volume of 1-2 µL.

-

Oven Temperature Program: Start at a low temperature (e.g., 60°C), ramp up to a high temperature (e.g., 300°C) to ensure elution of the high-boiling analyte.

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Full scan for initial identification and Selected Ion Monitoring (SIM) for targeted quantification to enhance sensitivity and selectivity.

-

Characteristic Ions: Monitor for the molecular ion and key fragment ions of p-hexylphenyl diphenyl phosphate.

-

Biological and Toxicological Profile: A Focus on Metabolism and Potential Effects

Direct toxicological data for p-hexylphenyl diphenyl phosphate is scarce. However, a significant body of research on related compounds, particularly 2-ethylhexyl diphenyl phosphate and the common metabolite diphenyl phosphate (DPHP), provides a strong basis for predicting its biological fate and potential effects.

Metabolic Pathways

Upon ingestion or absorption, p-hexylphenyl diphenyl phosphate is expected to undergo metabolic transformation primarily in the liver. The likely metabolic pathways, by analogy with other triaryl phosphates, are:

-

Hydrolysis: The ester linkages are susceptible to hydrolysis by esterases, leading to the formation of diphenyl phosphate (DPHP) and p-hexylphenol. DPHP is a major urinary biomarker for exposure to a wide range of aryl phosphates[6].

-

Oxidative Metabolism: The alkyl chain and the phenyl rings can be hydroxylated by cytochrome P450 enzymes.

The following diagram illustrates the predicted metabolic pathway.

Caption: Predicted metabolism of p-hexylphenyl diphenyl phosphate.

Potential Toxicological Effects

-

Endocrine Disruption: Some organophosphate esters, including 2-ethylhexyl diphenyl phosphate, have been implicated as potential endocrine disruptors[4]. The potential for p-hexylphenyl diphenyl phosphate to interact with hormone receptors should be considered.

-

Neurotoxicity: While the acute neurotoxicity of many modern triaryl phosphates is lower than that of older formulations, some isomers of tricresyl phosphate are known neurotoxins[13]. The neurotoxic potential of p-hexylphenyl diphenyl phosphate would need to be specifically evaluated.

-

Metabolic Effects: The metabolite DPHP has been shown to have biological effects, including impacts on lipid metabolism[7].

Conclusion

p-Hexylphenyl diphenyl phosphate represents a class of compounds that are industrially significant yet undercharacterized in the scientific literature. This technical guide has provided a comprehensive overview of its known and inferred properties by leveraging data from its structural analogs. For researchers and professionals, this molecule and its relatives present opportunities for further investigation, particularly in the areas of material science, environmental chemistry, and toxicology. A deeper understanding of the structure-activity relationships within the alkylated triaryl phosphate family is essential for the development of safer and more effective industrial chemicals.

References

-

Vermont Department of Health. Ethylhexyl diphenyl phosphate (EHDPP) (CAS 1241-94-7). [Link]

-

Foremost Chem. The Uses Of Ethil Hexyl Diphenil Phosphite. (2024-05-23). [Link]

-

Wikipedia. 2-Ethylhexyl diphenyl phosphate. [Link]

-

National Center for Biotechnology Information. Exposure to triaryl phosphates: metabolism and biomarkers of exposure. [Link]

-

Australian Industrial Chemicals Introduction Scheme. Triphenyl phosphate and diphenyl phosphate - Evaluation statement. (2023-06-26). [Link]

-

ResearchGate. Effects of Alkyl Chain Length and Phosphate Group on the Adsorption Behavior and Application Performance of Alcohol Ether Derivative Surfactants. (2026-02-09). [Link]

-

ResearchGate. Selective removal of phenyl group from alkyl diphenyl phosphates. (2016-05-03). [Link]

-

MDPI. Phosphate Esters, Thiophosphate Esters and Metal Thiophosphates as Lubricant Additives. [Link]

-

ResearchGate. Synthesis of (4-phenylthio)phenyl diphenyl sulfonium hexafluorophosphate salt. [Link]

-

US Environmental Protection Agency. Manufacture and Use of Selected Aryl and Alkyl Aryl Phosphate Esters, Task 1, Final Report. [Link]

-

ResearchGate. The Tribology and Chemistry of Phosphorus-Containing Lubricant Additives. (2016-11-01). [Link]

-

Ataman Kimya. CRESYL DIPHENYL PHOSPHATE. [Link]

-

Elpub. Synthesis of alkyl phosphates and investigation of their surface-active properties in an alkaline surfactant polymer system for enhanced oil recovery. [Link]

-